molecular formula C13H18ClN B8287661 8-chloro-2-(N-n-propylamino)tetralin

8-chloro-2-(N-n-propylamino)tetralin

Cat. No. B8287661
M. Wt: 223.74 g/mol
InChI Key: JYKYPGWIIOAUOG-UHFFFAOYSA-N
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Patent
US05650427

Procedure details

To a solution of 17.4 g (86.9) 3-(N-propionyl)aminoquinoline and 20.0 g (317 mmol) ammonium formate in 150 ml methanol was added 1.0 g Pd/C cautiously under an inert atmosphere. After stirring at ambient temperature for 2 days the reaction stopped. The ratio between starting material and product was approximately 1:1 (monitored by GLC). The mixture was filtered on Celite and evaporated to a residue from which the product was extracted into diethyl ether. The ether solution was dried (magnesium sulfate), filtered and evaporated. The product/starting material mixture was then recharged in a similar manner using the same amounts of reactants. After additional 4 days the reaction was completed and worked-up as above to yield 9.7 g (55%) of reasonably pure material: MS m/e 204 (M+, 4), 130 (100), 131 (45), 118 (8), 91 (5), 77 (5).
Quantity
17.4 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
1 g
Type
catalyst
Reaction Step One
[Compound]
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
( 45 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][C:6]1[CH:7]=[N:8][C:9]2[C:14]([CH:15]=1)=[CH:13][CH:12]=[CH:11][CH:10]=2)(=[O:4])[CH2:2][CH3:3].C([O-])=O.[NH4+].C1C2C(=CC=CC=2)CCC1.ClC1C=CC=C2C=1CC(NCCC)CC2>CO.[Pd]>[C:1]([NH:5][CH:6]1[CH2:15][C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[NH:8][CH2:7]1)(=[O:4])[CH2:2][CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
17.4 g
Type
reactant
Smiles
C(CC)(=O)NC=1C=NC2=CC=CC=C2C1
Name
Quantity
20 g
Type
reactant
Smiles
C(=O)[O-].[NH4+]
Name
Quantity
150 mL
Type
solvent
Smiles
CO
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
( 100 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
( 45 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCC2=CC=CC=C12
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC=C2CCC(CC12)NCCC
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC=C2CCC(CC12)NCCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at ambient temperature for 2 days the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered on Celite
CUSTOM
Type
CUSTOM
Details
evaporated to a residue from which the product
EXTRACTION
Type
EXTRACTION
Details
was extracted into diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether solution was dried (magnesium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
WAIT
Type
WAIT
Details
After additional 4 days the reaction was completed
Duration
4 d
CUSTOM
Type
CUSTOM
Details
to yield 9.7 g (55%) of reasonably pure material

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
C(CC)(=O)NC1CNC2=CC=CC=C2C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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